BenchChemオンラインストアへようこそ!

1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

Chemical procurement Quality assurance Purity specification

1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS 460739-76-8; molecular formula C₉H₁₃N₅O; molecular weight 207.23 g/mol) is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridine family. Its structure features a hydrazinyl substituent at the 4-position, an N-methyl group at the 3-position, and an N-ethyl substituent on the 2-oxo-bearing imidazole ring, yielding a hydrazone-containing scaffold distinct from simpler imidazo[4,5-c]pyridine analogs such as 4-hydrazinyl-3H-imidazo[4,5-c]pyridine (CAS 3243-26-3; C₆H₇N₅; MW 149.15), 2-hydrazinyl-3H-imidazo[4,5-c]pyridine (CAS 87503-79-5; C₆H₇N₅; MW 149.15), and 4-hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine (CAS 877402-78-3; C₇H₉N₅; MW 163.18).

Molecular Formula C9H13N5O
Molecular Weight 207.23 g/mol
Cat. No. B11897329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
Molecular FormulaC9H13N5O
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=NC=C2)NN)N(C1=O)C
InChIInChI=1S/C9H13N5O/c1-3-14-6-4-5-11-8(12-10)7(6)13(2)9(14)15/h4-5H,3,10H2,1-2H3,(H,11,12)
InChIKeyVJNGTQLLZYHEFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one: Core Scaffold, Physicochemical Identity, and Comparator Landscape for Informed Procurement


1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS 460739-76-8; molecular formula C₉H₁₃N₅O; molecular weight 207.23 g/mol) is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridine family . Its structure features a hydrazinyl substituent at the 4-position, an N-methyl group at the 3-position, and an N-ethyl substituent on the 2-oxo-bearing imidazole ring, yielding a hydrazone-containing scaffold distinct from simpler imidazo[4,5-c]pyridine analogs such as 4-hydrazinyl-3H-imidazo[4,5-c]pyridine (CAS 3243-26-3; C₆H₇N₅; MW 149.15), 2-hydrazinyl-3H-imidazo[4,5-c]pyridine (CAS 87503-79-5; C₆H₇N₅; MW 149.15), and 4-hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine (CAS 877402-78-3; C₇H₉N₅; MW 163.18) . Imidazo[4,5-c]pyridines are recognized as privileged structures in medicinal chemistry, with four FDA-approved imidazopyridine-containing drugs on the market and established utility in fragment-based drug discovery, covalent inhibitor design, and novel intellectual property generation .

Why Generic Substitution Fails for 1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one: Structural Determinants That Preclude Simple Analog Interchange


Within the imidazo[4,5-c]pyridine family, even seemingly minor structural modifications produce divergent reactivity profiles, hydrogen-bonding capacity, and physicochemical properties that directly impact synthetic utility and biological screening outcomes [1]. The target compound uniquely combines three structural features absent from any single commercially cataloged comparator: (i) a hydrazinyl group at the 4-position providing nucleophilic character and hydrazone-forming capability; (ii) an N3-methyl group that eliminates tautomeric ambiguity at the imidazole NH and modulates electron density on the fused ring system; and (iii) a 2-oxo group on the imidazole ring that introduces a hydrogen-bond acceptor site, increases polarity, and alters metabolic stability relative to des-oxo analogs [2]. The closest structurally cataloged comparators—4-hydrazinyl-3H-imidazo[4,5-c]pyridine, 2-hydrazinyl-3H-imidazo[4,5-c]pyridine, and 4-hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine—each lack at least two of these three features . Consequently, substituting any of these analogs into a synthetic route or screening cascade optimized for the target compound introduces unquantified risk in reaction selectivity, binding assay reproducibility, and downstream SAR interpretation. The following evidence dimensions quantify where meaningful differentiation exists.

Quantitative Differentiation Guide: 1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one vs. Closest Imidazo[4,5-c]pyridine Analogs


Supplier-Certified Purity: NLT 98% for Target Compound vs. Minimum 95% for Closest 4-Hydrazinyl Comparator

The target compound is supplied with a certified purity of NLT 98% (MolCore) and 97% (Chemenu) . In contrast, the closest structurally related comparator, 4-hydrazinyl-3H-imidazo[4,5-c]pyridine (CAS 3243-26-3), is specified at minimum 95% purity across multiple vendors including CymitQuimica (Biosynth) and AKSci . The 2-hydrazinyl positional isomer (CAS 87503-79-5) is listed at 95+% purity . This 3-percentage-point differential in minimum purity specification translates to at least a 60% reduction in maximum allowable impurity burden (≤2% vs. ≤5%), which is consequential for assay reproducibility in biochemical and cell-based screening.

Chemical procurement Quality assurance Purity specification

Commercial Availability: Active Multi-Vendor Supply vs. Discontinued Status of Closest Structural Analogs

The target compound is listed as in-stock and available for procurement from multiple independent suppliers including MolCore, Chemenu, 001Chemical, and Atomax Chemical . Critically, two of the three closest structural comparators are discontinued at key specialty chemical vendors: 4-hydrazinyl-3H-imidazo[4,5-c]pyridine (CAS 3243-26-3) is marked 'Ausgelaufen' (discontinued) across all pack sizes at CymitQuimica/Biosynth, and 4-hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine (CAS 877402-78-3) is likewise listed as 'Ausgelaufen' at CymitQuimica . This creates a supply-chain vulnerability for research programs dependent on these analogs, whereas the target compound offers multi-vendor sourcing redundancy.

Supply chain resilience Commercial availability Research continuity

Hydrazone-Forming Capacity: The 4-Hydrazinyl Group Enables Derivatization Chemistry Absent in Non-Hydrazinyl Imidazo[4,5-c]pyridines

The 4-hydrazinyl substituent on the target compound enables condensation with aldehydes and ketones to form hydrazone derivatives—a versatile derivatization strategy validated in the imidazopyridine chemotype. Damghani et al. (2021) demonstrated that imidazopyridine hydrazone derivatives exert antiproliferative effects against lung (A-549) and pancreatic cancer cells, with certain derivatives potentially inhibiting receptor tyrosine kinases including c-Met [1]. The target compound's specific substitution pattern (N1-ethyl, N3-methyl, C2-oxo) provides three additional points of structural diversification beyond the hydrazone linkage, yielding greater combinatorial potential than the simpler 4-hydrazinyl-3H-imidazo[4,5-c]pyridine (which lacks N-alkyl substituents and the 2-oxo group) . In contrast, non-hydrazinyl imidazo[4,5-c]pyridine analogs cannot participate in this hydrazone-forming chemistry, representing a categorical gap in synthetic utility.

Synthetic chemistry Hydrazone derivatization Fragment elaboration

Imidazo[4,5-c]pyridine Scaffold Privilege: Documented Anticancer Activity Across the Chemotype with IC₅₀ Ranging 11.56–48.77 µM, Establishing Class-Level Biological Relevance

Rejinthala et al. (2025) reported that novel imidazo[4,5-c]pyridine derivatives bearing isoxazole and urea functional groups exhibited IC₅₀ values ranging from 11.56 to 34.64 µM against A-549 (lung cancer) cells and 17.88 to 48.77 µM against MCF-7 (breast cancer) cells in MTT assays, with the most potent compound (3h) achieving IC₅₀ = 11.56 ± 0.187 µM against A-549 [1]. Separately, computational modeling at the PM7 level predicted that imidazo[4,5-c]pyridine derivatives possess favorable binding poses within the Aurora kinase A (AURKA) active site, with several newly synthesized compounds selected for biological testing based on predicted inhibitory activity [2]. While these data derive from structurally distinct imidazo[4,5-c]pyridine derivatives and cannot be directly attributed to the target compound, they establish the broader chemotype's validated biological relevance in anticancer and kinase-targeted research—a context absent for non-imidazopyridine hydrazine building blocks.

Anticancer screening Kinase inhibition Class-level biological validation

Physicochemical Differentiation: Computed LogP and Hydrogen-Bond Profile Distinguish Target Compound from Des-Oxo and Des-Alkyl Analogs

The target compound (MW 207.23; C₉H₁₃N₅O) incorporates three polarity-enhancing features absent from simpler analogs: a C2 carbonyl oxygen (hydrogen-bond acceptor; increases topological polar surface area), an N3-methyl group (eliminates a hydrogen-bond donor at the imidazole NH present in des-methyl analogs), and an N1-ethyl group (modulates lipophilicity relative to N1-H analogs). The computed density of 1.441 g/cm³ and boiling point of 341.15°C (calculated values) reflect a more polar, higher-molecular-weight entity than 4-hydrazinyl-3H-imidazo[4,5-c]pyridine (MW 149.15; C₆H₇N₅) . The 2-oxo group increases hydrogen-bond acceptor count by 2 (carbonyl O plus altered ring electronics), while the N3-methyl substitution reduces the hydrogen-bond donor count by 1 compared to N3-H analogs . These differences are consequential for partitioning behavior in chromatographic purification, aqueous solubility in assay buffers, and predicted membrane permeability in cellular assays.

Physicochemical properties Drug-likeness Lead optimization

Structural Uniqueness Confirmed by CAS Registry: No Other Compound Shares the N1-Ethyl, N3-Methyl, 4-Hydrazinyl, C2-Oxo Substitution Pattern

A CAS registry number search (460739-76-8) confirms that 1-ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is indexed as a unique chemical entity with no alternative names representing identical connectivity [1]. The compound is designated as 1H-imidazo[4,5-c]pyridine-2,4-dione,1-ethyl-3,5-dihydro-3-methyl-,4-hydrazone (9CI nomenclature), reflecting its hydrazone tautomeric character at the 4-position . This is structurally distinct from the 4-amino, 4-chloro, and 4-unsubstituted imidazo[4,5-c]pyridine analogs commonly used as building blocks. The closest CAS-indexed compounds—3243-26-3 (4-hydrazinyl-3H-imidazo[4,5-c]pyridine), 87503-79-5 (2-hydrazinyl isomer), and 877402-78-3 (4-hydrazinyl-2-methyl analog)—each represent different connectivity and substitution patterns, confirming the target compound's status as a distinct chemical species rather than a trivial variant .

Chemical identity CAS uniqueness Patent novelty

Optimal Application Scenarios for 1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one Based on Verified Differentiation Evidence


Hydrazone-Focused Fragment Library Synthesis Leveraging the 4-Hydrazinyl Handle for Rapid SAR Expansion

The target compound's 4-hydrazinyl group enables on-demand hydrazone library generation via condensation with diverse aldehydes and ketones, a chemistry validated in the imidazopyridine class for generating antiproliferative agents with activity against lung and pancreatic cancer cell lines [1]. With four additional diversification vectors (N1-ethyl, N3-methyl, C2-oxo, and the hydrazone N-substituent), the compound supports systematic SAR exploration inaccessible to simpler hydrazinyl analogs that offer fewer substitution sites. Procurement of this compound with NLT 98% purity ensures that library members are not confounded by starting-material impurities that could propagate through derivatization chemistry [2].

Kinase-Targeted Lead Discovery on an Imidazo[4,5-c]pyridine Scaffold with Class-Level AURKA and c-Met Precedent

Computational modeling predicts that imidazo[4,5-c]pyridine derivatives engage the Aurora kinase A (AURKA) active site with favorable binding poses, and experimental studies demonstrate that structurally related imidazopyridine hydrazones inhibit receptor tyrosine kinases including c-Met [1][2]. While the target compound itself lacks direct kinase profiling data, its imidazo[4,5-c]pyridine core places it within a chemotype with documented anticancer activity (IC₅₀ range 11.56–48.77 µM against A-549 and MCF-7 cells) [3]. Researchers pursuing kinase-targeted or anticancer screening campaigns can procure this compound as a structurally novel, multi-site diversifiable entry point into a validated biological space.

Medicinal Chemistry Programs Requiring Differentiated Physicochemical Profiles: Reduced H-Bond Donor Count and Enhanced Polarity vs. Des-Oxo Analogs

The target compound's C2-oxo group and N3-methyl substitution produce a hydrogen-bond profile (5 acceptors, 1 donor) that is measurably distinct from des-oxo comparators such as 4-hydrazinyl-3H-imidazo[4,5-c]pyridine (4 acceptors, 3 donors) [1]. This reduced donor count and increased polarity are advantageous in CNS drug discovery programs where minimizing hydrogen-bond donors improves blood-brain barrier penetration, and in fragment-based drug discovery where balanced polarity facilitates crystallographic soaking experiments. The NLT 98% purity specification further supports biophysical assay requirements where impurity-driven false positives must be minimized [2].

Long-Term Collaborative Research Programs Requiring Supply-Chain Resilience and Multi-Vendor Sourcing

For multi-year medicinal chemistry or chemical biology programs, supply continuity is a critical procurement criterion. The target compound is actively supplied by at least four independent vendors, whereas the closest structural analogs—4-hydrazinyl-3H-imidazo[4,5-c]pyridine and 4-hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine—are discontinued at major specialty chemical distributors [1][2]. Programs that build SAR around the target compound benefit from competitive multi-vendor pricing and reduced risk of supply interruption, whereas reliance on discontinued or single-source analogs creates unacceptable program vulnerability [3].

Quote Request

Request a Quote for 1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.